Amiridin

Description

Properties

IUPAC Name |

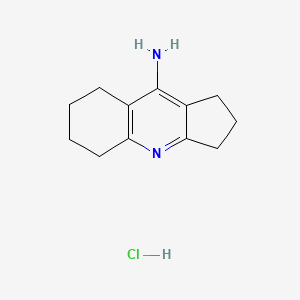

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;/h1-7H2,(H2,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERZJAONQGPFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3CCCC3=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238003 | |

| Record name | Amiridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90043-86-0 | |

| Record name | Amiridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90043-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090043860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPIDACRINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/107D610372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Amiridin's Action on Acetylcholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiridin, also known as Ipidacrine, is a reversible cholinesterase inhibitor with a multifaceted pharmacological profile.[1] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[2][3] By impeding AChE activity, this compound increases the concentration and prolongs the action of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.[2] This guide provides a comprehensive technical overview of the core mechanism of this compound's action on acetylcholinesterase, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. Beyond its primary role as an AChE inhibitor, this compound's therapeutic effects are also attributed to its function as a potassium channel blocker.[1][2]

Core Mechanism of Action on Acetylcholinesterase

This compound is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3] Kinetic studies on derivatives of this compound, such as bis-amiridines, indicate a mixed-type reversible inhibition of acetylcholinesterase. This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Molecular docking studies of these derivatives have revealed that they likely interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme.[4] This dual binding capability is a characteristic feature of many potent AChE inhibitors.[4]

The binding to the CAS directly interferes with the hydrolysis of acetylcholine. The interaction with the PAS, located at the entrance of the active site gorge, can allosterically modulate the enzyme's conformation and impede the entry of the substrate and the exit of the products.[4]

Quantitative Data

The inhibitory potency of this compound (Ipidacrine) and its derivatives against cholinesterases has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of Ipidacrine against Cholinesterases [2][3]

| Compound | Target Enzyme | IC50 Value |

| Ipidacrine | Acetylcholinesterase (AChE) | 1 µM |

| Ipidacrine | Butyrylcholinesterase (BuChE) | 1.9 µM |

Table 2: Inhibitory Potency of Bis-Amiridine Derivatives against Cholinesterases [4]

| Compound | Target Enzyme | IC50 (µM) |

| 3a | AChE | 2.9 |

| 3a | BuChE | 0.13 |

| 3b | AChE | 1.8 |

| 3b | BuChE | 0.088 |

| 3c | AChE | 1.4 |

| 3c | BuChE | 0.067 |

| 5d | AChE | - |

| 5e | AChE | - |

Note: The inhibitory activity of compounds 5d and 5e against AChE was reported to be equal to that of the parent compound, amiridine.[4]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of acetylcholinesterase activity and its inhibition using the colorimetric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

This compound (Ipidacrine) stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of inhibitor concentrations.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Control wells: 20 µL of phosphate buffer

-

Inhibitor wells: 20 µL of the respective this compound dilution

-

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of the AChE enzyme solution to all wells except the blank.

-

Add 20 µL of the DTNB solution to all wells.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.

Molecular Docking of this compound with Acetylcholinesterase

This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode of this compound with AChE.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

-

Molecular visualization software (e.g., PyMOL, VMD)

Procedure:

-

Protein Preparation:

-

Obtain the 3D crystal structure of human acetylcholinesterase from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms.

-

Add hydrogen atoms and assign appropriate charges to the protein residues.

-

Define the binding site (grid box) encompassing both the catalytic active site and the peripheral anionic site.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure.

-

Define the rotatable bonds in the ligand.

-

-

Docking Simulation:

-

Run the docking algorithm to place the flexible ligand into the rigid receptor binding site.

-

Generate a set of possible binding poses for this compound within the AChE active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Identify the most favorable binding mode based on the lowest binding energy and cluster analysis.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of AChE.

-

Visualizations

Caption: this compound's inhibitory action on acetylcholinesterase.

Caption: Experimental workflows for studying this compound-AChE interaction.

Caption: Logical relationship of this compound's mechanism of action.

References

The Synthesis and Purification of Amiridin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiridin, also known as Ipidacrine, is a reversible acetylcholinesterase inhibitor and potassium channel blocker. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, intended for researchers, scientists, and drug development professionals. The document details a robust two-step synthetic pathway, purification methodologies, and the compound's mechanism of action. Quantitative data is presented in tabular format for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow, purification process, and the signaling pathway of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a well-established two-step process. The initial step involves the formation of the Ipidacrine free base through a condensation reaction. This is followed by the conversion of the free base into its more stable hydrochloride monohydrate salt.

The primary reactants in this synthesis are 2-amino-1-cyclopentene-1-carbonitrile (B31213) and cyclohexanone (B45756). The condensation is facilitated by a dehydrating agent, such as a polyphosphate ester. The resulting Ipidacrine free base is then treated with hydrochloric acid in a suitable solvent to yield this compound hydrochloride monohydrate.[1]

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of the reactants and the final product, along with characterization and yield data for this compound hydrochloride monohydrate.

Table 1: Properties of Key Reactants and Product [1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Amino-1-cyclopentene-1-carbonitrile | C₆H₈N₂ | 108.14 | Colorless liquid | 2941-23-3 |

| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | 108-94-1 |

| Ipidacrine (this compound) | C₁₂H₁₆N₂ | 188.27 | - | 62732-44-9 |

| Ipidacrine Hydrochloride Monohydrate | C₁₂H₁₉ClN₂O | 242.74 | White or slightly creamy powder | 118499-70-0 |

Table 2: Characterization and Yield Data for Ipidacrine Hydrochloride Monohydrate [1]

| Parameter | Value |

| Yield (Ipidacrine Base) | 90.7% |

| Yield (Hydrochloride Monohydrate) | 95% |

| Melting Point | 274 °C (with decomposition) |

Experimental Protocols

Synthesis of Ipidacrine Free Base (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline)[1]

Materials and Reagents:

-

Diphosphorus (B173284) pentoxide (P₂O₅)

-

Triethyl phosphate

-

Ethanol

-

2-amino-1-cyclopentene-1-carbonitrile

-

Cyclohexanone

-

Concentrated ammonia (B1221849) solution

-

Methanol

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Condensing Agent (Polyphosphate Ester):

-

Suspend 394 g (2774 mmol) of diphosphorus pentoxide in 500 ml of toluene in a suitable reaction vessel.

-

Heat the suspension to 55 °C with stirring.

-

Slowly add 500 ml of triethyl phosphate, maintaining the temperature below 110 °C.

-

After the addition is complete, heat the mixture to 110 °C and stir for 1 hour.

-

Cool the mixture to 80 °C and add 120 ml of ethanol.

-

Heat the mixture to 110 °C and stir for 1 hour to obtain the polyphosphate ester.

-

-

Condensation Reaction:

-

Cool the polyphosphate ester mixture to 90 °C.

-

Add a mixture of 100 g (926 mmol) of 2-amino-1-cyclopentene-1-carbonitrile and 90.8 g (926 mmol) of cyclohexanone dropwise over 30 minutes.

-

Heat the reaction mixture to 110 °C and stir for 3 hours.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to 50 °C.

-

Stop the heating and add 500 ml of water dropwise, ensuring the temperature does not exceed 55 °C.

-

Stir the mixture at 55 °C for 30 minutes.

-

Separate the aqueous phase.

-

Wash the remaining toluene phase with 250 ml of water and combine the aqueous phases.

-

Slowly add the combined aqueous phase dropwise into 400 ml of a concentrated ammonia water solution.

-

Extract the resulting mixture with a 10:1 mixture of chloroform-methanol.

-

Dry the organic extract over anhydrous magnesium sulfate and then evaporate the solvent under reduced pressure.

-

Purification of Ipidacrine Free Base[1]

Procedure:

-

Column Chromatography:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

-

Solvent Removal:

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

-

-

Drying:

-

Dry the purified product in vacuo at 60 °C to obtain Ipidacrine base.

-

Yield: 15.8 g (90.7%)

-

Synthesis of Ipidacrine Hydrochloride Monohydrate[1]

Materials and Reagents:

-

Ipidacrine (free base)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolution:

-

In a flask, dissolve 40 g (212 mmol) of Ipidacrine in a heated mixture of 720 ml of acetone and 40 ml of water.

-

-

Salt Formation:

-

To the heated solution, add 19 ml (212 mmol) of concentrated hydrochloric acid dropwise over a period of 10 minutes.

-

-

Crystallization and Isolation:

-

Heat the resulting solution under reflux for 30 minutes.

-

Cool the solution to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the precipitated crystals by filtration.

-

-

Washing and Drying:

-

Wash the crystals with cold acetone.

-

Dry the crystals to a constant weight.

-

Yield: 95%

-

Visualization of Workflows and Signaling Pathways

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Purification Workflow

Caption: General workflow for the purification of this compound.

Signaling Pathway of this compound at the Neuromuscular Junction

This compound exerts its therapeutic effects through a dual mechanism of action at the neuromuscular junction. It acts as a reversible inhibitor of acetylcholinesterase (AChE) and a blocker of presynaptic voltage-gated potassium (K+) channels.[1]

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound prevents the breakdown of acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged presence of ACh, enhancing the stimulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.[1]

-

Potassium (K+) Channel Blockade: this compound blocks voltage-gated K+ channels on the presynaptic nerve terminal. This action prolongs the depolarization of the nerve terminal during an action potential, which in turn keeps voltage-gated calcium (Ca2+) channels open for a longer duration. The resulting increased influx of Ca2+ enhances the release of ACh from synaptic vesicles into the synaptic cleft.[1]

These two mechanisms work synergistically to amplify the signal at the neuromuscular junction.[1]

Caption: Dual mechanism of this compound at the neuromuscular junction.

References

Amiridin Hydrochloride: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Amiridin hydrochloride, also known as Ipidacrine hydrochloride, is a compound of significant interest in neuroscience and pharmacology. It is recognized as a reversible cholinesterase inhibitor, which enhances cognitive function by increasing the levels of the neurotransmitter acetylcholine (B1216132). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Identification

This compound hydrochloride possesses a unique tricyclic structure. Chemically, it is the hydrochloride salt of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline.[1][2]

-

IUPAC Name: 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride[1][3]

-

Synonyms: Ipidacrine hydrochloride, Axamon, Neuromidin, NIK-247[1][5]

The core of the molecule is a quinoline (B57606) system fused with a cyclopentane (B165970) ring, with an amine group at the 9-position. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

Physicochemical Properties

The chemical and physical properties of this compound and its hydrochloride salt have been computationally predicted and experimentally determined. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇ClN₂ | [1][5][6] |

| Molecular Weight | 224.73 g/mol | [1][3][4][5] |

| Exact Mass | 224.1080262 Da | [1][4] |

| Appearance | Powder | [6] |

| Boiling Point (base) | 368°C at 760 mmHg | [4] |

| Flash Point (base) | 204°C | [4] |

| LogP (base) | 3.41450 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| Storage Temperature | 2°C - 8°C |

Mechanism of Action: Cholinesterase Inhibition

This compound hydrochloride's primary mechanism of action involves the potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This is particularly relevant in conditions characterized by a deficit in cholinergic function, such as Alzheimer's disease. Additionally, some sources describe it as a potent inhibitor of dipeptidyl peptidase-4 (DPP-IV) enzymes.[6]

Experimental Protocols

This section details generalized methodologies for the synthesis and analysis of this compound hydrochloride, based on established chemical principles and analytical techniques for similar compounds.

The synthesis of amidine hydrochlorides can often be achieved via the Pinner reaction.[7] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (Pinner salt), which is then treated with an amine.

Protocol:

-

Step 1: Formation of Imino Ether Hydrochloride:

-

A suitable nitrile precursor is dissolved in an anhydrous alcohol (e.g., ethanol).

-

The solution is cooled in an ice bath and saturated with dry hydrogen chloride (HCl) gas.

-

The reaction mixture is sealed and allowed to stand at a controlled temperature (e.g., 0-5°C) until the precipitation of the imino ether hydrochloride is complete.

-

The solid product is isolated by filtration, washed with anhydrous ether, and dried under vacuum.

-

-

Step 2: Ammonolysis to Amidine Hydrochloride:

-

The imino ether hydrochloride from Step 1 is suspended in a solution of ethanol (B145695) saturated with ammonia.

-

The mixture is stirred at room temperature in a sealed vessel until the reaction is complete (monitored by TLC or HPLC).

-

The resulting amidine hydrochloride is often accompanied by ammonium (B1175870) chloride as a byproduct.

-

The product is isolated by filtration or evaporation of the solvent. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).[7]

-

A reversed-phase HPLC (RP-HPLC) method can be developed for the accurate quantification of this compound hydrochloride in bulk materials or pharmaceutical formulations. The following protocol is a representative method based on procedures for similar amine hydrochlorides.[8][9]

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.05 M disodium (B8443419) hydrogen phosphate (B84403) (pH adjusted to 6.0 with phosphoric acid) and acetonitrile (B52724) in a 55:45 (v/v) ratio.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 240 nm.[8]

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of this compound hydrochloride reference standard and transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL.

-

-

Preparation of Sample Solution:

-

For a bulk powder, accurately weigh an amount equivalent to 10 mg of this compound hydrochloride and prepare a 100 µg/mL solution as described for the standard solution.

-

Filter the final solution through a 0.45 µm syringe filter before injection.[9]

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine its concentration from the calibration curve.

-

Conclusion

This compound hydrochloride is a well-characterized molecule with a defined chemical structure and a clear mechanism of action as a cholinesterase inhibitor. Its physicochemical properties make it suitable for pharmaceutical development. The synthesis and analytical protocols outlined in this guide provide a foundation for researchers and drug development professionals working with this compound. Further investigation into its broader pharmacological profile, including its effects on DPP-IV, may reveal additional therapeutic applications.

References

- 1. Amiridine | C12H17ClN2 | CID 6437859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amiridine | C12H17ClN2 | CID 6437859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. amiridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound HCl | CymitQuimica [cymitquimica.com]

- 7. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 8. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

The Discovery and History of Amrinone: A Technical Guide for Researchers

Amrinone (B1666026) , initially known as Win 40680 and later as inamrinone, is a bipyridine derivative that emerged as a significant research compound in the field of cardiovascular pharmacology. Its discovery and subsequent investigation marked a pivotal moment in the search for novel inotropic agents for the treatment of congestive heart failure. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to Amrinone.

Discovery and Historical Development

The quest for new, orally active inotropic agents with a different mechanism of action from digitalis glycosides and catecholamines led to the synthesis and investigation of Amrinone.

In 1979, Alousi and his colleagues at Sterling-Winthrop Research Institute published a seminal paper detailing the cardiotonic activity of Amrinone, identified as 5-amino-3,4'-bipyridin-6(1H)-one.[1] Their research demonstrated that Amrinone was a potent positive inotropic agent with a rapid onset and a duration of action greater than five hours when administered orally or intravenously to dogs.[1] A key finding was the wide separation between its positive inotropic and chronotropic effects, a desirable characteristic for a cardiotonic drug.[1]

Early investigations suggested that Amrinone's mechanism of action was distinct from existing therapies. Its inotropic effect was not blocked by β-adrenergic receptor antagonists like propranolol, nor was it dependent on the release of cardiac norepinephrine.[1] Furthermore, it did not inhibit Na+/K+ ATPase activity, the mechanism of action of cardiac glycosides.[1] These initial findings generated considerable excitement and spurred further research into this novel class of compounds.[1]

However, the journey of Amrinone was not without its challenges. While short-term hemodynamic improvements were observed in patients with heart failure, long-term oral administration was associated with a lack of efficacy and significant side effects, including ventricular tachycardia, worsening myocardial ischemia, and thrombocytopenia.[2][3][4] Consequently, the oral formulation of the drug is no longer in use.[3] The United States Adopted Name was changed from amrinone to inamrinone in 2000 to prevent confusion with the antiarrhythmic drug amiodarone.[3] Today, its use is restricted to acute intravenous administration for the short-term management of severe congestive heart failure.[2]

Synthesis of Amrinone

The synthesis of Amrinone and its analogs has been a subject of interest for medicinal chemists. One of the synthetic routes involves the preparation of 5-aryl-3,4-dihydropyridin-2(1H)-ones from methylquinolines, 2-arylacetic acid, or 3-arylethanones through direct aminomethylenation and subsequent condensation-cyclization with malonamide (B141969) and cyanacetamide.[5]

A general synthetic scheme for Amrinone is depicted below:

Caption: A simplified schematic of one synthetic pathway for Amrinone.

Mechanism of Action

The primary mechanism of action of Amrinone is the inhibition of phosphodiesterase 3 (PDE3), an enzyme abundant in cardiac and vascular smooth muscle.[2][6][7]

Signaling Pathway

Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction. This includes L-type calcium channels, leading to increased calcium influx, and phospholamban, which enhances sarcoplasmic reticulum calcium uptake and release.[2] The net effect is an increase in myocardial contractility (positive inotropy).[2]

In vascular smooth muscle, the increase in cAMP promotes relaxation, leading to vasodilation.[8] This reduces both preload and afterload on the heart, further contributing to the improvement in cardiac output.[8]

Caption: Signaling pathway of Amrinone in cardiac and vascular smooth muscle cells.

Preclinical and Clinical Studies

Numerous preclinical and clinical studies have been conducted to evaluate the efficacy and safety of Amrinone.

Preclinical Data

In anesthetized and unanesthetized dogs, Amrinone demonstrated a dose-dependent increase in cardiac contractile force with minimal effects on heart rate and blood pressure at therapeutic doses.[1]

Table 1: Hemodynamic Effects of Amrinone in Anesthetized Dogs

| Parameter | Change with Amrinone |

|---|---|

| Cardiac Contractile Force | Increased |

| Heart Rate | Minimal Change |

| Mean Arterial Pressure | Minimal Change |

| Cardiac Output | Increased |

| Systemic Vascular Resistance | Decreased |

(Data summarized from Alousi et al., 1979)[1]

Clinical Trials

Clinical trials with intravenous Amrinone in patients with severe congestive heart failure showed significant short-term hemodynamic improvements.[9]

Table 2: Summary of Hemodynamic Effects of Intravenous Amrinone in Patients with Congestive Heart Failure

| Parameter | Direction of Change |

|---|---|

| Cardiac Index | ↑ |

| Stroke Volume Index | ↑ |

| Pulmonary Capillary Wedge Pressure | ↓ |

| Right Atrial Pressure | ↓ |

| Systemic Vascular Resistance | ↓ |

| Heart Rate | ↔ or ↑ |

| Mean Arterial Pressure | ↔ or ↓ |

(Data summarized from multiple clinical trials)[9][10]

A multicenter controlled trial investigating the long-term oral administration of Amrinone for congestive heart failure did not demonstrate efficacy.[4]

Table 3: Adverse Effects Observed in Clinical Trials

| Adverse Effect | Incidence |

|---|---|

| Thrombocytopenia | ~2.4% (IV use) |

| Arrhythmias | Variable, but observed |

| Gastrointestinal disturbances | Rare (<2%) |

| Hypotension | Rare (<2%) |

| Fever | Rare (<2%) |

(Data from a review of clinical trials of intravenous amrinone)[9]

Experimental Protocols

Detailed experimental protocols from the original and subsequent studies are extensive. Below is a generalized methodology for assessing the inotropic effects of a compound like Amrinone in an animal model, based on the principles described in early research.[1]

In Vivo Hemodynamic Assessment in an Anesthetized Dog Model

-

Animal Preparation: Mongrel dogs are anesthetized with a suitable agent (e.g., sodium pentobarbital). The trachea is intubated to ensure a patent airway, and the animal is ventilated with room air.

-

Catheterization: Catheters are inserted into a femoral artery to monitor systemic arterial blood pressure and into a femoral vein for drug administration. A catheter is advanced into the left ventricle to measure left ventricular pressure and its first derivative (LV dP/dt), an index of myocardial contractility. A thermodilution catheter is placed in the pulmonary artery to measure cardiac output.

-

Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded, including heart rate, mean arterial pressure, left ventricular pressure, LV dP/dt, and cardiac output.

-

Drug Administration: Amrinone is administered intravenously, either as a bolus injection or a continuous infusion, at varying doses.

-

Data Collection: Hemodynamic parameters are continuously monitored and recorded at specific time points after drug administration.

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated and analyzed to determine the dose-response relationship of the compound.

Caption: A generalized workflow for assessing the in vivo hemodynamic effects of a research compound.

Conclusion

The discovery and development of Amrinone represent a significant chapter in cardiovascular pharmacology. It was a pioneering non-glycosidic, non-catecholamine inotropic agent that elucidated the therapeutic potential of PDE3 inhibition. While its long-term oral use was limited by a lack of efficacy and adverse effects, intravenous Amrinone remains a valuable tool for the short-term management of severe heart failure. The research surrounding Amrinone has provided invaluable insights into the role of cAMP in cardiac and vascular function and has paved the way for the development of subsequent PDE3 inhibitors with improved safety and efficacy profiles.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Amrinone - Wikipedia [en.wikipedia.org]

- 3. Amrinone - Wikiwand [wikiwand.com]

- 4. Long-term oral administration of amrinone for congestive heart failure: lack of efficacy in a multicenter controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New cardiotonic agents related to amrinone: synthesis of 1,2-dihydro-5-arylpyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amrinone | C10H9N3O | CID 3698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Historical perspectives and update of amrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amrinone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Clinical safety of intravenous amrinone--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amrinone. A preliminary review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Amiridin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiridin, also known as Ipidacrine, is a reversible cholinesterase inhibitor and potassium channel blocker with a multifaceted pharmacological profile. This document provides an in-depth technical overview of the pharmacological properties of this compound and its derivatives. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting cholinergic and neuronal pathways.

Introduction

This compound (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline) is a synthetic compound that has garnered significant interest for its potential therapeutic applications in a range of neurological disorders.[1][2] Its primary mechanisms of action involve the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as the blockade of voltage-gated potassium channels.[3][4][5] This dual action leads to an increase in the synaptic concentration of acetylcholine (B1216132) and enhances nerve impulse transmission, underpinning its effects on cognitive function and neuromuscular transmission.[3][6] This guide explores the pharmacological landscape of this compound and its expanding class of derivatives, providing a consolidated resource of their quantitative data, experimental evaluation, and mechanisms of action.

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory activities of this compound and several of its key derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 1: Cholinesterase Inhibition by this compound

| Compound | Target | IC50 | Reference |

| This compound (Ipidacrine) | AChE | 1 µM | [1][5] |

| This compound (Ipidacrine) | BChE | 1.9 µM | [1][5] |

| This compound | AChE | 33 µM | [7] |

| This compound | BChE | 2.5 µM | [7] |

Table 2: Cholinesterase Inhibition by Bis-Amiridine Derivatives

| Compound | Spacer | Target | IC50 (µM) | Reference |

| Series 3 (bis-N-acyl-alkylene spacers) | ||||

| 3a | n=2 | AChE | 2.9 | [4] |

| BChE | 0.13 | [4] | ||

| 3b | n=3 | AChE | 1.8 | [4] |

| BChE | 0.08 | [4] | ||

| 3c | n=4 | AChE | 1.4 | [4] |

| BChE | 0.067 | [3][4][8] | ||

| Series 5 (bis-N-thiourea-alkylene spacers) | ||||

| 5b | m=3 | BChE | ~0.7-0.8 | [3][8] |

| 5c | m=4 | BChE | ~0.7-0.8 | [3][8] |

| 5d | m=5 | AChE | Equal to this compound | [3][8] |

| BChE | ~0.7-0.8 | [3][8] | ||

| 5e | m=6 | AChE | Equal to this compound | [3][8] |

| BChE | ~0.7-0.8 | [3][8] |

Table 3: Cholinesterase Inhibition by Other this compound Derivatives

| Compound | Derivative Type | Target | IC50 (µM) | Reference |

| 5a | Amiridine-adamantylamine conjugate | BChE | - | |

| 5b | Amiridine-memantine conjugate | BChE | - | |

| 5c | Amiridine-adamantylamine conjugate | BChE | 0.6 | [9] |

| 5d | Amiridine-memantine conjugate | BChE | 0.1 | [9] |

| 7c | Benzothiazole-containing derivative | BChE | 4.9 | [9] |

| 7g | Benzothiazole-containing derivative | BChE | 11 | [9] |

| 5b (n=6) | Amiridine-tacrine conjugate | BChE | 0.063 | [10][11] |

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the spectrophotometric method for determining the inhibitory activity of compounds against AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Phosphate (B84403) buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compound solutions at various concentrations

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

-

Microplate reader

Procedure:

-

To the wells of a microplate, add the phosphate buffer, DTNB solution, and the enzyme solution.

-

Add the test compound solutions to the respective wells. For the control, add buffer instead of the test compound.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).[12]

-

Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.[12]

-

The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - ((Rate of sample absorbance / Rate of blank absorbance) * 100)[12]

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Potassium Channel Blockade Assay (Patch-Clamp Electrophysiology)

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound and its derivatives on voltage-gated potassium channels.

Materials:

-

Cells expressing the target potassium channel (e.g., HEK293 cells)

-

External (extracellular) recording solution

-

Internal (intracellular) pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

Procedure:

-

Prepare cells on a coverslip placed in a recording chamber and perfuse with the external solution.

-

Fabricate micropipettes and fill them with the internal solution. The pipette resistance should be 3-5 MΩ.[2]

-

Approach a selected cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Apply a specific voltage protocol to elicit the potassium channel currents. For voltage-gated channels, this typically involves a depolarizing step from a holding potential (e.g., -80 mV) to a test potential (e.g., +40 mV).

-

Record the baseline channel currents.

-

Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Record the channel currents in the presence of the compound. The onset of the block may take several minutes to reach a steady state.[2]

-

Analyze the reduction in current amplitude to determine the extent of channel blockade.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus:

-

A circular pool filled with opaque water.

-

A submerged escape platform, hidden from the animal's view.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase:

-

Place the animal in the water at one of the four designated start locations, facing the pool wall.[13]

-

Allow the animal to swim and find the hidden platform. A trial limit of 60-120 seconds is typically used.[14]

-

If the animal fails to find the platform within the time limit, guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).[14]

-

Conduct multiple trials per day for several consecutive days.[14]

-

-

Probe Trial:

-

After the acquisition phase, remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Data Analysis:

-

During the acquisition phase, measure the escape latency (time to find the platform) and the path length.

-

In the probe trial, analyze the time spent in the target quadrant as a measure of spatial memory retention.

-

Compare the performance of animals treated with the test compound to a control group.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action at the Cholinergic Synapse

This compound enhances cholinergic neurotransmission by inhibiting the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh, which can then bind to and activate postsynaptic cholinergic receptors for a longer duration.

Blockade of Voltage-Gated Potassium Channels

This compound also acts as a blocker of voltage-gated potassium (K+) channels. During an action potential, the opening of these channels is crucial for repolarizing the neuron. By blocking these channels, this compound prolongs the duration of the action potential, which can lead to increased neurotransmitter release.

Experimental Workflow for Cholinesterase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing novel cholinesterase inhibitors derived from this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the treatment of various neurological conditions. Their dual mechanism of action, involving both cholinesterase inhibition and potassium channel blockade, offers a unique therapeutic profile. The quantitative data presented herein highlights the potency and selectivity of various derivatives, providing a valuable resource for structure-activity relationship studies. The detailed experimental protocols serve as a guide for the continued investigation and development of novel analogues. The visualization of the signaling pathways and experimental workflows provides a clear conceptual framework for understanding the pharmacological basis of these compounds. Further research into the synthesis of new derivatives with optimized pharmacokinetic and pharmacodynamic properties is warranted to fully exploit the therapeutic potential of the this compound scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Photochromic Potassium Channel Blockers: Design and Electrophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. myexcelonline.com [myexcelonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Amiridin: A Review of Preclinical Evidence

Despite its exploration in the context of neurodegenerative diseases, a comprehensive body of publicly available preclinical data detailing the specific neuroprotective effects of Amiridin remains elusive. This technical guide consolidates the existing landscape of related research, highlighting the mechanistic parallels with similar compounds and identifying critical gaps in the current understanding of this compound's neuroprotective profile.

While the therapeutic potential of this compound, a compound structurally related to 9-aminoacridine (B1665356) derivatives, has been acknowledged, a thorough examination of its neuroprotective capabilities in preclinical models is not well-documented in accessible scientific literature. This guide aims to provide researchers, scientists, and drug development professionals with a summary of the available information, drawing inferences from closely related compounds like Ipidacrine, and to underscore the areas where further investigation is imperative.

Mechanistic Insights from Related Acridine Compounds

This compound belongs to the family of 9-aminoacridine derivatives, which are primarily recognized for their role as cholinesterase inhibitors. This mechanism of action is central to their investigation for neurodegenerative conditions such as Alzheimer's disease, where cognitive decline is linked to a deficit in the neurotransmitter acetylcholine (B1216132). By inhibiting the enzymes that break down acetylcholine (acetylcholinesterase and butyrylcholinesterase), these compounds increase its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The Gap in Preclinical Data for this compound

A systematic review of the scientific literature reveals a significant lack of specific preclinical studies focused on the neuroprotective effects of this compound. To construct a detailed technical guide as requested, quantitative data from various preclinical models are essential. This would include, but is not limited to:

-

In Vitro Models: Data on neuronal viability, reduction of oxidative stress markers, and anti-apoptotic effects in cell-based assays of neurotoxicity.

-

In Vivo Models of Alzheimer's Disease: Quantitative results from animal models assessing cognitive improvement (e.g., Morris water maze, Y-maze), reduction in amyloid-beta plaque load, and levels of hyperphosphorylated tau.

-

In Vivo Models of Stroke: Data on the reduction of infarct volume, improvement in neurological deficit scores, and markers of neuroinflammation in animal models of cerebral ischemia.

The absence of such specific and quantitative data for this compound prevents the creation of the detailed tables and signaling pathway diagrams requested.

Experimental Workflows in Preclinical Neuroprotection Studies

While specific protocols for this compound are not available, the general experimental workflows for assessing neuroprotective compounds in preclinical models are well-established. These serve as a template for the kind of studies that would be necessary to elucidate the neuroprotective profile of this compound.

}

Putative Signaling Pathways

Based on the known mechanisms of related compounds and the general pathways implicated in neuroprotection, several signaling cascades could be hypothesized to be modulated by this compound. However, without direct experimental evidence, these remain speculative.

}

Conclusion and Future Directions

While the therapeutic rationale for this compound in neurodegenerative diseases is plausible based on its chemical class, a significant void exists in the publicly accessible preclinical data to substantiate its neuroprotective effects. To advance the understanding of this compound and its potential clinical utility, rigorous preclinical studies are essential. Future research should focus on:

-

Comprehensive In Vitro Profiling: Elucidating the dose-dependent effects of this compound on neuronal survival, oxidative stress, and apoptosis in various cell-based models of neurodegeneration.

-

Robust In Vivo Efficacy Studies: Conducting well-designed animal studies in relevant models of Alzheimer's disease and stroke to generate quantitative data on cognitive, behavioral, and histopathological outcomes.

-

Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of neuroprotection.

The generation of such data will be critical for the scientific community to fully assess the neuroprotective potential of this compound and to guide future drug development efforts in the field of neurodegenerative diseases. Without such foundational preclinical evidence, the advancement of this compound as a potential neuroprotective agent remains speculative.

Unraveling the Amiridin Pharmacophore: A Technical Guide for Drug Development Professionals

An in-depth exploration of the essential structural features and mechanisms governing the bioactivity of Amiridin and its analogs as potent cholinesterase inhibitors.

This compound, a 9-amino-1,2,3,4-tetrahydroacridine derivative, has garnered significant interest in the field of neurodegenerative disease research, primarily for its role as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Understanding the specific molecular features that dictate its inhibitory activity—the pharmacophore—is crucial for the rational design of novel, more effective therapeutic agents. This technical guide provides a comprehensive overview of the this compound pharmacophore, summarizing key structure-activity relationship (SAR) data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and research workflows.

The Core Pharmacophore of this compound

The fundamental pharmacophore of this compound and its analogs is centered around the 9-amino-1,2,3,4-tetrahydroacridine scaffold. The biological activity of these compounds is primarily attributed to their ability to bind to and inhibit the activity of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). An increase in acetylcholine levels in the brain is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]

Pharmacophore models for acetylcholinesterase inhibitors commonly highlight the importance of an aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a positively charged group for effective binding within the enzyme's active site.[2] In the context of this compound, the key pharmacophoric features can be summarized as:

-

Aromatic Acridine (B1665455) Core: The flat, aromatic tricyclic system of the acridine core is essential for π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, within the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase.

-

Basic Amino Group at Position 9: The amino group at the 9-position is crucial for activity. Its basicity allows for protonation at physiological pH, enabling a key cationic-π interaction with the indole (B1671886) ring of Trp84 in the CAS of AChE.

-

Tetrahydroacridine Ring System: The partially saturated cyclohexane (B81311) ring influences the overall geometry and lipophilicity of the molecule, affecting its ability to penetrate the blood-brain barrier and fit within the active site gorge of AChE.

Structure-Activity Relationship (SAR) and Quantitative Data

Systematic modifications of the this compound scaffold have provided valuable insights into its SAR, revealing the critical contributions of different substituents and linkers to its cholinesterase inhibitory potency.

Bis-Amiridines: The Impact of Linkers

A study on novel homobivalent bis-amiridines, where two this compound molecules are connected by a spacer, demonstrated that the nature and length of the linker significantly impact inhibitory activity. All synthesized bis-amiridines showed high inhibitory activity against both AChE and BChE, with a notable selectivity for BChE.[1]

Compounds with bis-N-acyl-alkylene spacers were found to be more potent inhibitors of both cholinesterases compared to those with bis-thiourea-alkylene spacers and the parent this compound molecule.[1] This suggests that the rigidity and electronic properties of the linker are important for optimal interaction with the enzyme.

| Compound | Spacer Type | Linker Length (n) | AChE IC50 (µM) | BChE IC50 (µM) |

| 3a | bis-N-acyl-alkylene | 2 | 2.9 ± 0.2 | 0.13 ± 0.01 |

| 3b | bis-N-acyl-alkylene | 3 | 1.8 ± 0.1 | 0.085 ± 0.005 |

| 3c | bis-N-acyl-alkylene | 4 | 1.4 ± 0.1 | 0.067 ± 0.004 |

| 5c | bis-thiourea-alkylene | 4 | 7.2 ± 0.5 | 0.55 ± 0.04 |

| 5d | bis-thiourea-alkylene | 5 | 5.8 ± 0.4 | 0.41 ± 0.03 |

| 5e | bis-thiourea-alkylene | 6 | 6.5 ± 0.5 | 0.48 ± 0.04 |

| This compound | - | - | > 20 | 1.2 ± 0.1 |

Table 1: Cholinesterase inhibitory activities of selected bis-amiridine analogs. Data sourced from a study on bis-amiridines as cholinesterase inhibitors.[1]

9-Amino-1,2,3,4-tetrahydroacridine Analogs: Substituent Effects

Research on derivatives of 9-amino-1,2,3,4-tetrahydroacridine has further elucidated the SAR of this class of inhibitors. A quantitative structure-activity relationship (QSAR) study revealed that electron-withdrawing substituents at the 6 and 7-positions of the acridine nucleus can enhance inhibitory activity, while bulky substituents at the 7-position are detrimental.[3][4]

| Compound | R6 | R7 | AChE IC50 (µM) |

| Tacrine (B349632) (THA) | H | H | 0.120 |

| 6-Cl | Cl | H | 0.098 |

| 7-Cl | H | Cl | 0.230 |

| 6-NO2 | NO2 | H | 0.075 |

| 7-NO2 | H | NO2 | 0.310 |

| 6-Br | Br | H | 0.066 |

Table 2: Acetylcholinesterase inhibitory activity of 6- and 7-substituted 9-amino-1,2,3,4-tetrahydroacridine analogs. Data from a QSAR study on tacrine analogues.[4][5]

Experimental Protocols

The determination of cholinesterase inhibitory activity is a cornerstone of the research and development of this compound-based compounds. The most widely used method is the spectrophotometric assay developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

0.1 M Phosphate (B84403) buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)

-

Test compound (inhibitor) solutions at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

-

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The pharmacophore of the this compound molecule is well-defined by its 9-amino-1,2,3,4-tetrahydroacridine core, which facilitates critical interactions within the active site of cholinesterases. Structure-activity relationship studies have demonstrated that modifications to this core, such as the introduction of specific linkers in bis-amiridine structures and substitutions on the acridine ring, can significantly modulate inhibitory potency and selectivity. This in-depth understanding, supported by robust experimental methodologies like the Ellman's assay, provides a solid foundation for the future design and development of novel this compound-based therapeutics with improved efficacy for the treatment of Alzheimer's disease and other neurological disorders.

References

- 1. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacophore Modeling, virtual and in vitro screening for acetylcholinesterase inhibitors and their effects on amyloid-β self- assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Bis-Amiridine Compounds

For Immediate Release

This technical guide offers an in-depth analysis of the biological activities of novel bis-amiridine compounds, consolidating key quantitative data, detailed experimental protocols, and mechanistic insights. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the current landscape of bis-amiridine research, with a primary focus on their potential as multifunctional agents for the treatment of Alzheimer's disease.

Introduction

Amiridine, a known acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, has been a scaffold of interest in the development of therapies for neurodegenerative diseases. The creation of homobivalent ligands, or bis-amiridines, represents a rational drug design strategy to enhance potency and introduce multi-target activity. This guide focuses on two novel series of bis-amiridine compounds, designated as series 3 and 5 , which are synthesized by functionalizing the amiridine molecule in two distinct ways. The core structure of these compounds involves two amiridine moieties connected by different spacers: bis-N-acyl-alkylene linkers for series 3 and bis-N-thiourea-alkylene linkers for series 5 .

Quantitative Biological Activity Data

The biological activities of the novel bis-amiridine compounds from series 3 and 5, along with the parent compound amiridine and a reference compound donepezil, have been evaluated through various assays. The data, including cholinesterase inhibition, propidium (B1200493) displacement, Aβ42 aggregation inhibition, and antioxidant activity, are summarized in the tables below for ease of comparison.

Table 1: Cholinesterase Inhibition and Propidium Displacement

| Compound | Spacer Length (n/m) | IC50 AChE (µM)[1] | IC50 BChE (µM)[1] | Propidium Displacement (%)[1] |

| Amiridine | - | 5.8 ± 0.4 | 0.25 ± 0.02 | 12.2 ± 0.9 |

| Donepezil | - | - | - | 11.9 ± 0.9 |

| 3a | 2 | 2.9 ± 0.2 | 0.13 ± 0.01 | 15.3 ± 1.1 |

| 3b | 3 | 1.8 ± 0.1 | 0.085 ± 0.005 | 18.2 ± 1.5 |

| 3c | 4 | 1.4 ± 0.1 | 0.067 ± 0.001 | 14.7 ± 1.2 |

| 3d | 6 | 3.5 ± 0.2 | 0.15 ± 0.01 | 11.4 ± 0.8 |

| 3e | 8 | 7.2 ± 0.5 | 0.41 ± 0.03 | 13.1 ± 1.0 |

| 5a | 2 | 140 ± 10 | 1.8 ± 0.1 | 2.3 ± 0.2 |

| 5b | 3 | 25 ± 2 | 0.95 ± 0.07 | 4.5 ± 0.4 |

| 5c | 4 | 11.5 ± 0.9 | 0.62 ± 0.05 | 6.8 ± 0.5 |

| 5d | 5 | 5.8 ± 0.4 | 0.48 ± 0.03 | 8.2 ± 0.6 |

| 5e | 6 | 5.9 ± 0.4 | 0.55 ± 0.04 | 11.1 ± 0.9 |

| 5f | 7 | 8.3 ± 0.6 | 0.71 ± 0.05 | 5.7 ± 0.4 |

| 5g | 8 | 12.1 ± 0.9 | 0.88 ± 0.06 | 3.1 ± 0.2 |

Table 2: Aβ42 Aggregation Inhibition and Antioxidant Activity

| Compound | Spacer Length (n/m) | Aβ42 Self-Aggregation Inhibition (%)[1] | Antioxidant Activity (TEAC)[1] |

| Amiridine | - | 6.4 ± 0.5 | Not Reported |

| 3a | 2 | Not Active | Not Active |

| 3b | 3 | Not Active | Not Active |

| 3c | 4 | Not Active | Not Active |

| 3d | 6 | Not Active | Not Active |

| 3e | 8 | Not Active | Not Active |

| 5a | 2 | 8.1 ± 0.6 | 1.2 ± 0.1 |

| 5b | 3 | 9.5 ± 0.7 | 1.5 ± 0.1 |

| 5c | 4 | 13.2 ± 1.0 | 1.8 ± 0.1 |

| 5d | 5 | 17.3 ± 1.3 | 2.1 ± 0.2 |

| 5e | 6 | 15.8 ± 1.2 | 1.9 ± 0.1 |

| 5f | 7 | 10.2 ± 0.8 | 1.4 ± 0.1 |

| 5g | 8 | 7.9 ± 0.6 | 1.3 ± 0.1 |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these novel bis-amiridine compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, the compounds increase the levels of acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.

Kinetic studies have revealed that compounds 3a and 5d exhibit a mixed-type reversible inhibition of both AChE and BChE.[1] Molecular docking studies suggest that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[1] The ability to interact with the PAS is significant, as this site is implicated in the AChE-induced aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease.

The displacement of propidium iodide, a known PAS ligand, provides further evidence for the interaction of these compounds with the PAS. This interaction is believed to be responsible for the observed inhibition of Aβ42 aggregation by some of the compounds.

Furthermore, compounds of series 5 , which contain a thiourea (B124793) spacer, exhibit significant antioxidant activity. This is an important secondary activity, as oxidative stress is also a major contributor to the pathology of Alzheimer's disease.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Synthesis of Bis-Amiridine Compounds

Series 3 (bis-N-acyl-alkylene spacers): These compounds were synthesized by reacting amiridine chloroacetamide with 1,ω-diaminoalkanes in DMF in the presence of K2CO3 as a base.[1]

Series 5 (bis-N-thiourea-alkylene spacers): Amiridine was first reacted with thiophosgene (B130339) to yield amiridine isothiocyanate. This intermediate was then reacted with 1,ω-diaminoalkanes in chloroform (B151607) at room temperature to produce the final bis-amiridine compounds.[1]

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE and BChE was determined using a modified Ellman's spectrophotometric method. The assay mixture contained the respective enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate (B84403) buffer (pH 8.0). The reaction was initiated by the addition of the substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE). The rate of the reaction was monitored by measuring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion. The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values were determined from the dose-response curves.

Propidium Iodide Displacement Assay

The ability of the compounds to bind to the peripheral anionic site (PAS) of AChE was assessed by a propidium iodide displacement assay. The assay is based on the increase in fluorescence of propidium iodide upon binding to the PAS. A decrease in fluorescence in the presence of a test compound indicates its ability to displace propidium iodide from the PAS. The assay was performed by incubating AChE with propidium iodide in the presence or absence of the test compounds, and the fluorescence was measured at an excitation wavelength of 535 nm and an emission wavelength of 635 nm.

Aβ42 Self-Aggregation Inhibition Assay

The inhibition of Aβ42 self-aggregation was monitored using a thioflavin T (ThT) fluorescence assay. Aβ42 peptide was incubated with or without the test compounds. At specified time points, aliquots were taken, and ThT was added. The fluorescence intensity was measured at an excitation wavelength of 450 nm and an emission wavelength of 485 nm. An increase in fluorescence indicates the formation of amyloid fibrils. The percentage of inhibition was calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.

Antioxidant Activity Assays

ABTS Assay: The antioxidant capacity was determined using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The ABTS radical cation (ABTS•+) was generated by reacting ABTS with potassium persulfate. The test compounds were added to the ABTS•+ solution, and the decrease in absorbance at 734 nm was measured. The antioxidant activity was expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP Assay: The ferric reducing antioxidant power (FRAP) assay was also used to assess the antioxidant activity of the compounds. This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance at 593 nm was monitored.

Anticancer and Antimicrobial Activity

A comprehensive search of the current scientific literature did not yield specific studies on the anticancer or antimicrobial activities of the novel bis-amiridine compounds discussed in this guide. While other classes of "bis-amidine" and "amidine" derivatives have shown promise in these therapeutic areas, this has not been reported for bis-amiridine compounds to date. Further research is warranted to explore the potential of these novel compounds in oncology and infectious diseases.

Conclusion

The novel bis-amiridine compounds of series 3 and 5 demonstrate significant potential as multifunctional agents for the treatment of Alzheimer's disease. Compounds in series 3 , with bis-N-acyl-alkylene spacers, are potent inhibitors of both AChE and BChE.[1] In contrast, compounds in series 5 , featuring bis-N-thiourea-alkylene spacers, exhibit a broader activity profile that includes cholinesterase inhibition, Aβ42 aggregation inhibition, and notable antioxidant properties.[1] The structure-activity relationships revealed in these studies provide a strong foundation for the further optimization of bis-amiridine derivatives as promising therapeutic leads. The detailed protocols and compiled data within this guide are intended to support and accelerate future research in this exciting area of drug discovery.

References

Amiridin's Effect on Monoamine Oxidase A and B Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the available scientific evidence regarding the effect of Amiridin, also known as Ipidacrine, on the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). While primarily recognized as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, research has explored its potential interaction with the monoamine oxidase system. This document summarizes the quantitative data, outlines the experimental methodology used in the key cited study, and presents relevant diagrams to illustrate the biochemical pathways and experimental workflow. The findings indicate that this compound's therapeutic effects, particularly in the context of Alzheimer's disease, are not primarily mediated through the inhibition of MAO-A or MAO-B.

Introduction to this compound and Monoamine Oxidase

This compound, chemically known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, is a cognitive enhancer that functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Its primary clinical application is in the treatment of memory disorders.[1][2]

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine.[3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[4][5] Given the complex neurochemical imbalances in neurodegenerative diseases, the investigation of a compound's effect on multiple enzyme systems, including MAOs, is a critical aspect of drug discovery and development.

Quantitative Data on MAO-A and MAO-B Inhibition by this compound

A key in vitro study investigated the direct effects of this compound on the activity of MAO-A and MAO-B in the rat brain. The results of this comparative analysis are summarized in the table below.

| Compound | Enzyme | Concentration | Effect |

| This compound | MAO-A | 1 x 10⁻⁷ M - 5 x 10⁻⁴ M | No effect |

| MAO-B | 5 x 10⁻⁴ M | Inhibition | |

| Tacrine | MAO-A | 5 x 10⁻⁴ M | Inhibition |

| MAO-B | 1 x 10⁻⁷ M - 5 x 10⁻⁴ M | No effect | |

| Physostigmine | MAO-A & MAO-B | 1 x 10⁻⁷ M - 5 x 10⁻⁴ M | No effect |

| Piracetam | MAO-A & MAO-B | 1 x 10⁻⁴ M - 1 x 10⁻³ M | Dose-dependent increase in activity |

Data sourced from a study by Gankina et al. (1992).[6]

The study concluded that the therapeutic effects of this compound in the treatment of Alzheimer's disease are not related to its action on MAO-A and -B activity.[6]

Experimental Protocols

The following is a description of the probable experimental methodology based on the abstract of the pivotal study.

Objective: To determine the in vitro effects of this compound and other compounds on the activity of MAO-A and MAO-B in the rat brain.

Materials:

-

This compound (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopentane(b)quinoline monohydrate hydrochloride)

-

Tacrine

-

Physostigmine

-

Piracetam

-

Rat brain tissue

-

Substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., phenylethylamine or benzylamine)

-

Appropriate buffer solutions and reagents for enzyme assays

Procedure:

-

Preparation of Enzyme Source: Homogenize rat brain tissue in a suitable buffer to prepare a crude mitochondrial fraction, which is a rich source of MAO-A and MAO-B.

-

Enzyme Activity Assay:

-

Incubate the brain homogenate with specific substrates for MAO-A and MAO-B.

-

Measure the rate of product formation, which is indicative of enzyme activity. This can be done using various detection methods, such as spectrophotometry or fluorometry, by monitoring the appearance of the aldehyde product, hydrogen peroxide, or ammonia.

-

-

Inhibition Studies:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound (ranging from 1 x 10⁻⁷ M to 5 x 10⁻⁴ M).

-

Initiate the enzymatic reaction by adding the specific substrate for either MAO-A or MAO-B.

-

Measure the enzyme activity in the presence of the inhibitor and compare it to the activity in a control sample without the inhibitor.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) if significant inhibition is observed.

-

Visualizations

Signaling Pathway of Monoamine Oxidase

Caption: Monoamine oxidase A and B catalyze the degradation of monoamines.

Experimental Workflow for MAO Inhibition Assay

Caption: Workflow for assessing this compound's effect on MAO-A and MAO-B.

Conclusion

The available evidence strongly suggests that this compound (Ipidacrine) is not a potent inhibitor of either MAO-A or MAO-B. Inhibition of MAO-B was only observed at a high concentration (5 x 10⁻⁴ M), and no effect on MAO-A was detected within the tested range.[6] Therefore, the well-documented therapeutic effects of this compound in cognitive disorders are likely attributable to its primary mechanism of action as a cholinesterase inhibitor, rather than any significant modulation of the monoamine oxidase system. For researchers and drug development professionals, this indicates that the exploration of this compound's therapeutic potential should remain focused on its impact on the cholinergic system.

References

- 1. Ipidacrine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 5. mentalhealth.com [mentalhealth.com]

- 6. [Effects of this compound and tacrine, drugs effective in Alzheimer's disease, on the activity of monoamine oxidase A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Amiridin's Anticholinesterase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals